![molecular formula C10H14N2OS B13335734 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole: is a chemical compound that features a bicyclic structure with a nitrogen atom and a thiazole ring. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including drug discovery and synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
化学反応の分析
Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In synthetic chemistry, 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole serves as a key intermediate in the synthesis of various complex molecules .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with biological targets . It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in materials science and engineering .
作用機序
The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse chemical and biological properties.
Uniqueness: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the thiazole ring . This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole |
InChI |
InChI=1S/C10H14N2OS/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10/h3-4,7-9,12H,1-2,5-6H2 |
InChIキー |
WSZMESVHFZZJOG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2)OC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
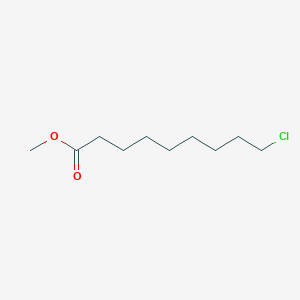

![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
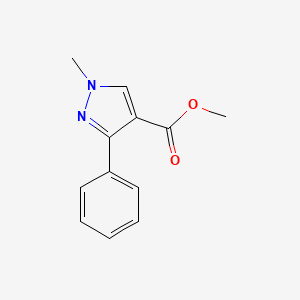
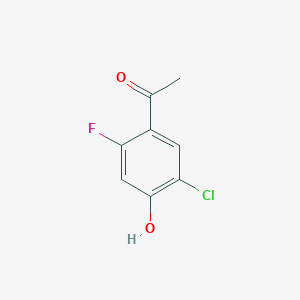
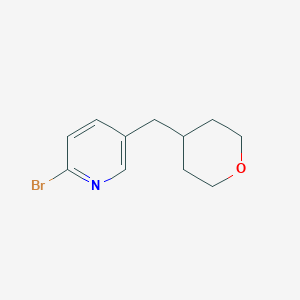
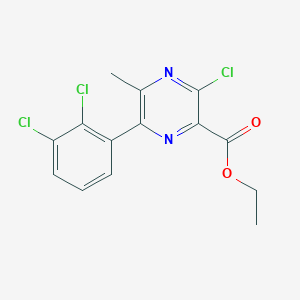

![7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol](/img/structure/B13335719.png)

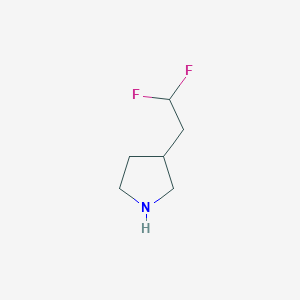
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
